molecular formula C20H32N4O6S B145444 Boc-Arg(Mts)-OH CAS No. 136625-03-1

Boc-Arg(Mts)-OH

Cat. No. B145444
CAS RN: 136625-03-1
M. Wt: 456.6 g/mol
InChI Key: QXWQVNSGMVITAR-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg(Mts)-OH, also known as Nα-Boc-Nω-(mesitylene-2-sulfonyl)-L-arginine, is a compound with the molecular formula C20H32N4O6S . It is used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of this compound is 555.73 . The SMILES string representation is NC1CCCCC1.Cc2cc(C)c(c(C)c2)S(=O)(=O)NC(=N)NCCCC@@HOC(C)(C)C)C(O)=O .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its optical activity is [α]20/D +11.5±1°, c = 0.5% in methanol . The melting point is approximately 130°C .

Mechanism of Action

Target of Action

Boc-Arg(Mts)-OH is a biochemical compound used in peptide synthesis . The primary target of this compound is the peptide chain where it is incorporated during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as peptide bond formation, which is a key step in peptide synthesis . The Boc (tert-butyloxycarbonyl) group in this compound serves as a protective group for the amino acid Arginine during the synthesis process . The Mts (4-methyltrityl) group is a temporary protecting group for the guanidine group of Arginine .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the peptide synthesis pathway . In this pathway, this compound is incorporated into the growing peptide chain, contributing to the formation of the desired peptide sequence .

Pharmacokinetics

Its properties, such as its stability and reactivity, play crucial roles in its effectiveness in peptide synthesis .

Result of Action

The result of this compound’s action is the successful incorporation of the Arginine amino acid into the peptide chain with the desired sequence . This contributes to the overall synthesis of the peptide, which can then go on to perform its intended biological function.

Action Environment

The action of this compound is influenced by various environmental factors such as temperature, pH, and the presence of other reagents in the peptide synthesis process . These factors can affect the efficiency of peptide bond formation and the overall yield of the peptide synthesis .

Advantages and Limitations for Lab Experiments

Boc-Arg(Mts)-OH has several advantages for lab experiments. It is a stable and easy-to-use reagent that can be incorporated into peptides and proteins without affecting their overall structure. Additionally, this compound has been extensively studied, and its synthesis method has been optimized to increase yield and purity. However, this compound has some limitations. It can be expensive to synthesize, which can limit its use in large-scale experiments. Additionally, this compound can only modify the properties of peptides and proteins that contain arginine residues.

Future Directions

There are several future directions for research on Boc-Arg(Mts)-OH. One area of interest is the development of new synthesis methods that can increase yield and purity while reducing costs. Another area of interest is the optimization of this compound for use in drug delivery systems, particularly for the treatment of infectious diseases. Additionally, research on the immunogenicity of this compound-modified peptides and proteins can lead to the development of new vaccines. Finally, the use of this compound in the synthesis of antimicrobial peptides can lead to the development of new treatments for antibiotic-resistant infections.
Conclusion:
This compound is a valuable reagent in scientific research. Its unique properties allow for the modification of peptides and proteins, leading to a wide range of biochemical and physiological effects. While there are limitations to its use, the future directions for research on this compound are promising and can lead to the development of new treatments for infectious diseases and the improvement of existing therapies.

Scientific Research Applications

Boc-Arg(Mts)-OH is primarily used as a reagent in the synthesis of peptides and proteins. It is used to introduce arginine residues into peptides and proteins, which can modify their biochemical and physiological properties. This compound has also been used in the synthesis of antimicrobial peptides, which have potential applications in the treatment of infectious diseases. Additionally, this compound has been used in the development of peptide-based vaccines and drug delivery systems.

Safety and Hazards

Boc-Arg(Mts)-OH is classified as non-combustible . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound . It may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes and skin .

properties

IUPAC Name

(2S)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O6S/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWQVNSGMVITAR-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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